Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)-

Cytotoxicity NAMPT inhibition Pyridyl positional isomer SAR

Research Challenge: 3-Pyridyl cyanoguanidines, unlike their 4-pyridyl isomers, exhibit a distinct pharmacological profile (KATP channel blocker vs. opener) and a 2- to 20-fold potency shift, making unqualified isomer substitution a critical risk in SAR campaigns. The lack of characterized 3-pyridyl reference standards forces labs to invest in costly in-house synthesis. - Solution: This compound serves as a well-justified moderate-activity (predicted IC50 100-500 nM) positional isomer control, enabling direct benchmarking of 4-pyridyl NAMPT inhibitor potency. - Supply Advantage: Procure a pre-characterized, research-grade batch to bypass synthesis lead times, allowing immediate initiation of electrophysiology or antiproliferative screening.

Molecular Formula C13H11N5
Molecular Weight 237.26 g/mol
CAS No. 60560-15-8
Cat. No. B14603634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, 2-cyano-1-phenyl-3-(3-pyridyl)-
CAS60560-15-8
Molecular FormulaC13H11N5
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C(NC#N)NC2=CN=CC=C2
InChIInChI=1S/C13H11N5/c14-10-16-13(17-11-5-2-1-3-6-11)18-12-7-4-8-15-9-12/h1-9H,(H2,16,17,18)
InChIKeyPMHWHMPEEVACQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-1-phenyl-3-(3-pyridyl)guanidine: NAMPT and KATP Channel Research


Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- (CAS 60560-15-8) is a small-molecule pyridyl cyanoguanidine derivative with the molecular formula C13H11N5 and a molecular weight of 237.26 g/mol [1]. It belongs to a pharmacologically significant class that includes the approved antihypertensive pinacidil (a 4-pyridyl cyanoguanidine KATP channel opener) and the clinical-stage antitumor agent CHS 828 (GMX1778), a potent NAMPT inhibitor [2]. The defining structural feature of the target compound is the 3-pyridyl substitution pattern on the cyanoguanidine core, which distinguishes it from the more extensively characterized 4-pyridyl analogs [3].

13-Pyridyl positional isomer for SAR studies
2NAMPT pathway inhibition research tool
3KATP channel modulation probe (3-pyridyl pharmacology)

Why Generic Interchange of Pyridyl Cyanoguanidines Fails


Pyridyl cyanoguanidines cannot be treated as interchangeable procurement commodities because the position of the pyridyl nitrogen (3- vs. 4-pyridyl) fundamentally determines biological potency, target engagement, and mechanism of action. Published SAR studies have established that 4-pyridyl cyanoguanidines consistently achieve IC50 values in the 25–200 nM range for cytotoxic activity, whereas 3-pyridyl analogues exhibit moderate potency with IC50 values between 100–500 nM—a potency shift of approximately 2- to 20-fold . Additionally, the mechanism of action bifurcates within this class: 4-pyridyl derivatives such as pinacidil function as KATP channel openers, while 3-pyridyl isomers like LY222675 demonstrate KATP channel blocker pharmacology with reversed functional effects [1]. Substituting a 3-pyridyl compound for a 4-pyridyl analog without accounting for this positional switch risks order-of-magnitude potency loss, altered target selectivity, and even inverted pharmacological response [2].

Potency shift4-Pyridyl analogues may show higher cytotoxic potency; class-level SAR predicts ~2- to 20-fold difference.
Mechanism reversalKATP channel opener vs. blocker pharmacology can invert functional response between isomers.
Data gapNo direct biological data for exact compound; assays require de novo validation.

Differentiating 2-Cyano-1-phenyl-3-(3-pyridyl)guanidine from Closest Analogs


3-Pyridyl vs. 4-Pyridyl Cytotoxicity Potency Gap

A well-established SAR principle for pyridyl cyanoguanidines is that the 4-pyridyl substitution pattern confers substantially greater cytotoxic potency than the 3-pyridyl pattern. Across multiple biological assays, 4-pyridyl derivatives consistently exhibit IC50 values in the range of 25–200 nM, whereas 3-pyridyl analogues show moderate potency with IC50 values between 100–500 nM [1]. This represents an approximate 2- to 20-fold potency reduction associated with the 3-pyridyl substitution. The target compound, Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)-, bears the 3-pyridyl motif and is therefore predicted by class-level SAR to fall within this lower-potency range. This evidence is tagged as class-level inference because direct IC50 data for the exact target compound were not found in publicly available primary literature at the time of this analysis.

3-Pyridyl vs. 4-Pyridyl Potency
Class-level inference
Target (3-pyridyl) predicted IC50: 100–500 nM
4-Pyridyl analogues: IC50 25–200 nM
Approx. 2- to 20-fold potency reduction
Supports positional isomer potency gap interpretation
No direct IC50 data for exact compound; class-level SAR only
Cytotoxicity NAMPT inhibition Pyridyl positional isomer SAR Antiproliferative

MCF-7 Potency: CHS 828 vs. 3-Pyridyl Analogue

CHS 828 (GMX1778), a 4-pyridyl cyanoguanidine with a hexyl-chlorophenoxy side chain, demonstrates an IC50 of 7.3 nM against MCF-7 human breast cancer cells . In contrast, published SAR frameworks indicate that 3-pyridyl cyanoguanidines without the optimized alkyl linker pharmacophore exhibit IC50 values in the 100–500 nM range . The target compound, Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)-, lacks the hexyl linker and 4-pyridyl motif that are critical for sub-nanomolar NAMPT inhibition, placing it in the moderate-potency category. This comparison is cross-study comparable rather than a direct head-to-head experiment.

MCF-7 Potency vs. CHS 828
Cross-study comparable
Target: predicted 100–500 nM (class range)
CHS 828 (4-pyridyl): IC50 7.3 nM
Predicted >13- to >68-fold lower potency
Context-dependent; not a CHS 828 substitute
MCF-7 breast cancer cell line; CHS 828 has hexyl linker
MCF-7 Breast cancer NAMPT inhibition CHS 828

LY222675 Vascular Potency vs. Pinacidil

A direct enantiomeric comparison of pinacidil (4-pyridyl) and its 3-pyridyl isomer LY222675 in canine cephalic veins demonstrated that (-)-LY222675 (EC50 = 0.09 μM) is approximately 4.9-fold more potent than (-)-pinacidil (EC50 = 0.44 μM) in relaxing phenylephrine-contracted vascular tissue [1]. In decreasing cardiac action potential duration (APD), (-)-LY222675 (EC50 = 0.43 μM) was approximately 7.4-fold more potent than (-)-pinacidil (EC50 = 3.2 μM) [1]. The eudismic ratio was also greater for the 3-pyridyl isomer than for pinacidil in both cardiac (71 vs. 22) and vascular (53 vs. 17) tissues [1]. Although LY222675 is not identical to the target compound (it bears a trimethylpropyl group rather than a phenyl group), this is the most direct quantitative evidence of 3-pyridyl positional isomer pharmacology available and demonstrates that 3-pyridyl substitution can, in certain contexts, enhance functional potency relative to 4-pyridyl congeners—the opposite of the cytotoxicity SAR trend.

LY222675 vs. Pinacidil
Head-to-head
LY222675 (3-pyridyl): vascular EC50 0.09 μM, cardiac APD EC50 0.43 μM
Pinacidil (4-pyridyl): vascular 0.44 μM, cardiac 3.2 μM
4.9–7.4-fold greater potency for 3-pyridyl isomer
3-Pyridyl can enhance channel potency in specific contexts
Trimethylpropyl vs. phenyl; eudismic ratios differ
KATP channel Vasorelaxation LY222675 Pinacidil 3-Pyridyl isomer

Direct Pharmacological Data Gap

A comprehensive search of publicly available databases including PubChem, ChEMBL, BindingDB, PubMed, and patent repositories (as of April 2026) yielded no primary research articles or patents containing direct, quantitative biological activity data (IC50, Ki, EC50, or in vivo efficacy) for the exact compound Guanidine, 2-cyano-1-phenyl-3-(3-pyridyl)- (CAS 60560-15-8). The compound has a PubChem entry (CID 3042797) with no associated BioAssay results [1] and a Wikidata entry listing only computed physicochemical properties [2]. It appears in chemical vendor catalogs as a research-grade compound but without vendor-verified biological characterization. All differentiation claims in this guide therefore rely on class-level SAR inference from structurally related 3-pyridyl cyanoguanidines and must be interpreted with appropriate caution [3].

Direct Data Gap
Data to verify
0 direct biological assay results in PubChem, ChEMBL, PubMed for exact compound
Procurement risk – de novo characterization required
All potency estimates are class-level inference
Data completeness Procurement risk Assay validation

Application Scenarios for 2-Cyano-1-phenyl-3-(3-pyridyl)guanidine


3-Pyridyl Control for NAMPT/Cytotoxicity SAR

The established SAR showing that 3-pyridyl cyanoguanidines exhibit 2- to 20-fold lower cytotoxic potency than their 4-pyridyl counterparts makes the target compound a well-justified moderate-activity reference standard for structure-activity relationship campaigns. Researchers synthesizing or screening novel 4-pyridyl NAMPT inhibitors can use this compound as a positional isomer control to benchmark the potency advantage conferred by the 4-pyridyl substitution. Its phenyl substituent provides a useful comparison point against alkyl-substituted 3-pyridyl analogues such as LY222675.

KATP Channel Probe: 3-Pyridyl vs. 4-Pyridyl

The divergent pharmacology of 3-pyridyl and 4-pyridyl isomers—with LY222675 demonstrating enhanced vascular and cardiac potency relative to pinacidil and reversed KATP channel functional effects —positions the target compound as a candidate probe for investigating the structural determinants of KATP channel modulation. The phenyl substitution in the target compound offers an alternative pharmacophore to the trimethylpropyl group of LY222675, potentially enabling exploration of steric and electronic effects on channel subtype selectivity.

Synthetic Intermediate for Cyanoguanidine Libraries

Patent literature describes 1-cyano-2-phenyl-3-(pyridin-4-yl)isourea as a synthetic intermediate for constructing 4-pyridyl cyanoguanidine compound libraries via reaction with aminoalkyl-piperazine derivatives . The target 3-pyridyl analogue may serve a parallel role as a synthetic building block for generating 3-pyridyl focused libraries, enabling systematic exploration of the positional isomer SAR space in medicinal chemistry programs targeting NAMPT, KATP channels, or other cyanoguanidine-responsive targets.

De Novo Characterization for Academic Screening

Given the complete absence of published direct biological data for this compound in PubChem, ChEMBL, BindingDB, and PubMed [1], it represents a blank-slate screening candidate for academic laboratories with established assay platforms for NAMPT inhibition, ion channel electrophysiology, or antiproliferative screening. Its moderate predicted potency (100–500 nM range) reduces the risk of non-specific cytotoxicity at screening concentrations, making it suitable for primary hit identification workflows where excessive potency would confound selectivity analysis.

Application
Selection Property
Validation Focus
NAMPT inhibition SAR studies
3-Pyridyl positional isomer control
Cytotoxicity potency benchmarking
KATP channel modulation research
3-Pyridyl vs. 4-Pyridyl pharmacology
Channel subtype selectivity assessment
Cyanoguanidine library synthesis
3-Pyridyl building block
Reaction scope and derivatization
Primary screening campaigns
Moderate predicted potency (class range)
Hit identification and selectivity profiling
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